REACTION_CXSMILES
|
[CH3:1][S:2][C:3](SC)=[N:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:14]([CH3:17])([O-:16])=[O:15]>>[CH2:5]([NH:4][C:3]([S:2][CH3:1])=[CH:17][N+:14]([O-:16])=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na-Y
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
benzyl carbonimidodithioic acid dimethyl ester
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CSC(=NCC1=CC=CC=C1)SC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 110 hr
|
Duration
|
110 h
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CONCENTRATION
|
Details
|
filtrate concentrated
|
Type
|
ADDITION
|
Details
|
treated with pet. ether
|
Type
|
CUSTOM
|
Details
|
The solid that separated out
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)NC(=C[N+](=O)[O-])SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |